N-propylcyclohex-3-enecarboxamide
Description
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-propylcyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C10H17NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-4,9H,2,5-8H2,1H3,(H,11,12) |
InChI Key |
UTQQUIOTRZJJGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1CCC=CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison:
N-Methylcyclohex-3-enecarboxamide
N-Phenylcyclohex-3-enecarboxamide
N-(2-Halophenyl)cyclohex-3-enecarboxamide
Physicochemical Properties
- Solubility : The propyl group likely enhances lipophilicity compared to methyl analogs, reducing aqueous solubility.
- Thermal Stability : Cyclohexene carboxamides generally exhibit moderate stability under thermal conditions, but bulky N-substituents (e.g., aryl) may increase decomposition temperatures.
Q & A
Q. What synthetic pathways are optimal for producing N-propylcyclohex-3-enecarboxamide, and how can reaction conditions be controlled to maximize yield?
Answer: The synthesis typically involves multi-step reactions starting from cyclohex-3-enecarboxylic acid derivatives. Key steps include:
- Amidation: Reacting the carboxylic acid with propylamine using coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 60–80°C for 12–24 hours.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization (ethanol/water) to achieve >95% purity.
- Characterization: ¹H/¹³C NMR (δ 5.6–5.8 ppm for cyclohexene protons) and high-resolution mass spectrometry (HRMS) for structural validation .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved goggles.
- Respiratory Protection: Use NIOSH-certified N95/P100 respirators if airborne particulates are generated.
- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks .
Advanced Research Questions
Q. How can computational models predict the pharmacokinetic properties of this compound, and what parameters are critical?
Answer:
- Tools: Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER force field).
- Key Parameters:
- LogP: Predicted at 2.3 (HPLC-derived), indicating moderate lipophilicity.
- Binding Affinity: ΔG values calculated for neurological targets (e.g., acetylcholinesterase).
- Validation: Compare computational IC50 values with in vitro enzyme inhibition assays .
Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?
Answer:
- Standardization: Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and solvent controls (DMSO <0.1%).
- Purity Verification: HPLC and elemental analysis to rule out impurities.
- Meta-Analysis: Cross-reference data with structural analogs (e.g., N-ethyl derivatives) to isolate structure-activity relationships .
Q. How does the cyclohexene ring conformation influence the compound’s interaction with biological targets?
Answer:
- Structural Analysis: X-ray crystallography or NOESY NMR reveals chair or boat conformations.
- Docking Studies: The planar cyclohexene ring enhances π-π stacking with aromatic residues in enzyme active sites (e.g., acetylcholinesterase Trp286).
- Mutagenesis: Site-directed mutagenesis of target proteins validates interaction hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
